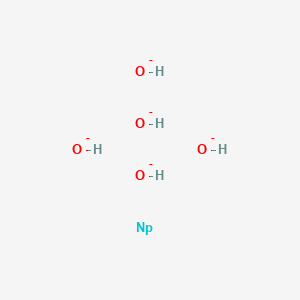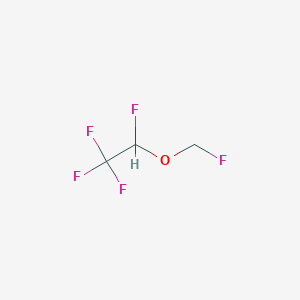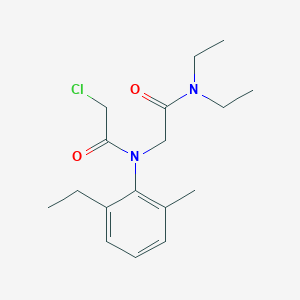
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide is a complex organic compound with a unique structure that includes a chloroacetyl group, diethyl groups, and an ethyl-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide typically involves the reaction of chloroacetic acid with 2-ethyl-6-methylaniline in the presence of a catalyst such as phosphorus trichloride. The reaction is carried out in a solvent like xylene, and the mixture is heated to facilitate the reaction. The product is then crystallized and purified .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction kettles and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals
Mecanismo De Acción
The mechanism of action of N2-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
Alachlor: 2-chloro-N-(methoxymethyl)-N-(2,6-diethylphenyl)acetamide
Butachlor: N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide
Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Uniqueness
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
55883-12-0 |
|---|---|
Fórmula molecular |
C17H25ClN2O2 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
2-(N-(2-chloroacetyl)-2-ethyl-6-methylanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-5-14-10-8-9-13(4)17(14)20(15(21)11-18)12-16(22)19(6-2)7-3/h8-10H,5-7,11-12H2,1-4H3 |
Clave InChI |
GIWWSOHNABJRLZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1N(CC(=O)N(CC)CC)C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


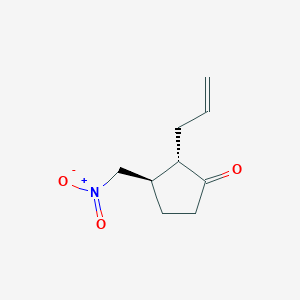


![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
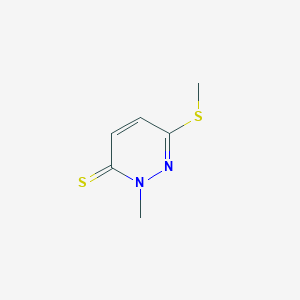
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)


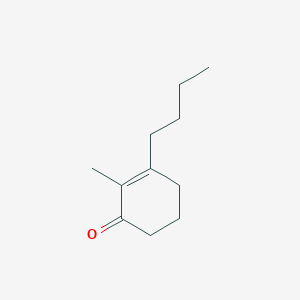


![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
